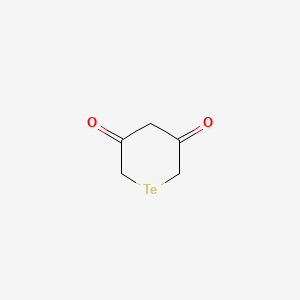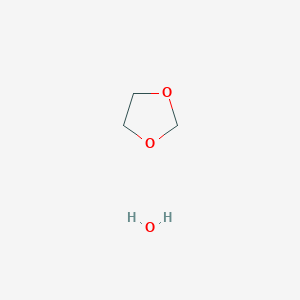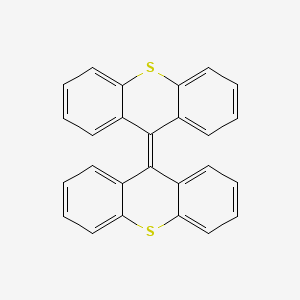
Dihydrazinylboranyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrazinylboranyl is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound consists of a boron atom bonded to two hydrazinyl groups, making it a versatile reagent in organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dihydrazinylboranyl can be synthesized through several methods. One common approach involves the reaction of boron trihalides with hydrazine under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition. Another method involves the use of boron esters and hydrazine derivatives, which can be carried out in organic solvents such as tetrahydrofuran or diethyl ether.
Industrial Production Methods: On an industrial scale, this compound is produced using high-purity boron trihalides and hydrazine. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is often purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Dihydrazinylboranyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boron-nitrogen compounds.
Reduction: It can be reduced to form boron-hydride complexes.
Substitution: It can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products Formed:
Oxidation: Boron-nitrogen compounds.
Reduction: Boron-hydride complexes.
Substitution: Halogenated boron compounds.
Applications De Recherche Scientifique
Dihydrazinylboranyl has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of boron-containing compounds.
Medicine: Research is ongoing into its use as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials, including boron-containing polymers and ceramics.
Mécanisme D'action
The mechanism by which dihydrazinylboranyl exerts its effects involves the interaction of the boron atom with various molecular targets. In biological systems, the boron atom can form stable complexes with biomolecules, facilitating targeted delivery of therapeutic agents. The hydrazinyl groups enhance the reactivity of the compound, allowing it to participate in a wide range of chemical reactions.
Comparaison Avec Des Composés Similaires
Hydrazinylborane: Similar in structure but with different reactivity.
Borohydrazide: Contains a boron-hydrazine bond but lacks the same versatility.
Boron Nitride: A boron-nitrogen compound with different applications.
Uniqueness: Dihydrazinylboranyl is unique due to its dual hydrazinyl groups, which provide enhanced reactivity and versatility in chemical synthesis. Its ability to form stable complexes with biomolecules makes it particularly valuable in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
25540-56-1 |
|---|---|
Formule moléculaire |
BH6N4 |
Poids moléculaire |
72.89 g/mol |
InChI |
InChI=1S/BH6N4/c2-4-1-5-3/h4-5H,2-3H2 |
Clé InChI |
JEYNWJYOGOMWNC-UHFFFAOYSA-N |
SMILES canonique |
[B](NN)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



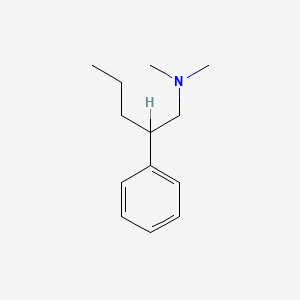

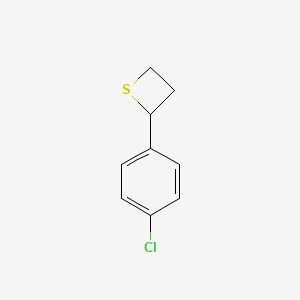

![N-[(1E)-2,2,2-Trichloroethylidene]propanamide](/img/structure/B14691254.png)
![[1,1'-Biphenyl]-4-carboxylic anhydride](/img/structure/B14691261.png)

